molecular formula C12H15N3O3S B2864118 4-(oxolane-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2320444-85-5

4-(oxolane-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2864118
CAS No.: 2320444-85-5
M. Wt: 281.33
InChI Key: FKNXWQMNSTYBDE-UHFFFAOYSA-N
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Description

4-(Oxolane-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a thiazole ring at position 1 and an oxolane (tetrahydrofuran) carbonyl group at position 4. The piperazin-2-one scaffold is a common pharmacophore in medicinal chemistry, known for its conformational flexibility and ability to engage in hydrogen bonding. The thiazole moiety contributes to electron-deficient aromatic interactions, while the oxolane carbonyl group introduces stereoelectronic and solubility-modifying properties.

Properties

IUPAC Name

4-(oxolane-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c16-10-8-14(11(17)9-2-1-6-18-9)4-5-15(10)12-13-3-7-19-12/h3,7,9H,1-2,4-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNXWQMNSTYBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxolane-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Tetrahydrofuran-2-carbonyl Intermediate: This can be achieved by reacting tetrahydrofuran with a suitable carbonylating agent under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated compound.

    Piperazine Ring Formation: The piperazine ring can be formed by cyclization of a suitable diamine with a dihalide.

    Coupling Reactions: The final compound can be obtained by coupling the tetrahydrofuran-2-carbonyl intermediate with the thiazole and piperazine intermediates under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(oxolane-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(oxolane-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a class of piperazin-2-one derivatives with diverse substituents. Key structural analogs include:

4-(7-Methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

This analog replaces the oxolane carbonyl with a 7-methoxybenzofuran-2-carbonyl group. The benzofuran system introduces extended π-conjugation and increased lipophilicity compared to the oxolane substituent.

4-{[2-(Dimethylamino)-1,3-thiazol-5-yl]methyl}-1-[(3-methoxyphenyl)methyl]piperazin-2-one

Here, the oxolane carbonyl is replaced with a dimethylamino-thiazole methyl group, and the thiazole at position 1 is substituted with a 3-methoxyphenylmethyl chain. The dimethylamino group introduces basicity, altering protonation states under physiological conditions.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid

This compound features a bulkier Fmoc (fluorenylmethyloxycarbonyl) group, commonly used in peptide synthesis for amine protection. The Fmoc substituent drastically increases steric hindrance and hydrophobicity, reducing solubility in polar solvents.

Substituent Effects on Physicochemical Properties

Compound Substituent at Position 4 Key Properties
Target Compound Oxolane-2-carbonyl Moderate lipophilicity; hydrogen-bond acceptor capacity from carbonyl oxygen.
4-(7-Methoxybenzofuran-2-carbonyl) analog Benzofuran-2-carbonyl High lipophilicity; extended π-system for aromatic interactions.
4-(Dimethylamino-thiazole methyl) analog Dimethylamino-thiazole methyl Increased basicity; potential for cationic interactions at physiological pH.
Fmoc-substituted analog Fmoc group Extreme hydrophobicity; steric hindrance limits conformational flexibility.

Hydrogen Bonding and Crystallographic Considerations

The thiazole and carbonyl groups in the target compound are critical hydrogen-bond acceptors. According to Etter’s graph set analysis (as discussed in ), the oxolane carbonyl may form stronger hydrogen bonds with donors like amines or hydroxyl groups compared to the benzofuran analog, where resonance delocalization reduces carbonyl polarization.

Biological Activity

4-(Oxolane-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O2SC_{11}H_{14}N_4O_2S, with a molecular weight of approximately 270.32 g/mol. The compound features a piperazine ring substituted with an oxolane carbonyl and a thiazole moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Thiazole derivatives have been shown to exhibit significant anticancer properties. The thiazole ring's electron-withdrawing nature enhances the compound's ability to interact with cellular targets involved in cancer progression .
  • Antimicrobial Effects : Compounds containing thiazole and piperazine structures have demonstrated antimicrobial activities against various pathogens, suggesting potential use in treating infections .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as topoisomerases, which are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to antitumor effects by preventing cancer cell proliferation .

Anticancer Activity

Research has indicated that thiazole-containing compounds can exhibit potent cytotoxic effects against various cancer cell lines. For instance, a related thiazole derivative showed an IC50 value of 1.61 µg/mL against specific cancer cells, indicating strong antiproliferative activity .

CompoundCell LineIC50 (µg/mL)
Thiazole Derivative AHT29 (Colon Cancer)1.61 ± 1.92
Thiazole Derivative BJurkat (Leukemia)1.98 ± 1.22

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been explored in various studies. For example, compounds with similar structures were effective against Mycobacterium species, indicating their potential as anti-infective agents .

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:

  • Study on Antitumor Activity : A study synthesized multiple thiazole-piperazine derivatives and evaluated their anticancer activities against different cell lines. The results showed that modifications to the thiazole ring significantly impacted their cytotoxicity, highlighting structure-activity relationships (SAR) that could guide future drug design.
  • Antimicrobial Efficacy : Another investigation reported the synthesis of novel thiazole derivatives that displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the thiazole moiety in enhancing antibacterial properties.

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